

# A Head-to-Head Battle: Evaluating AT2R Agonists in Preclinical Fibrosis Models

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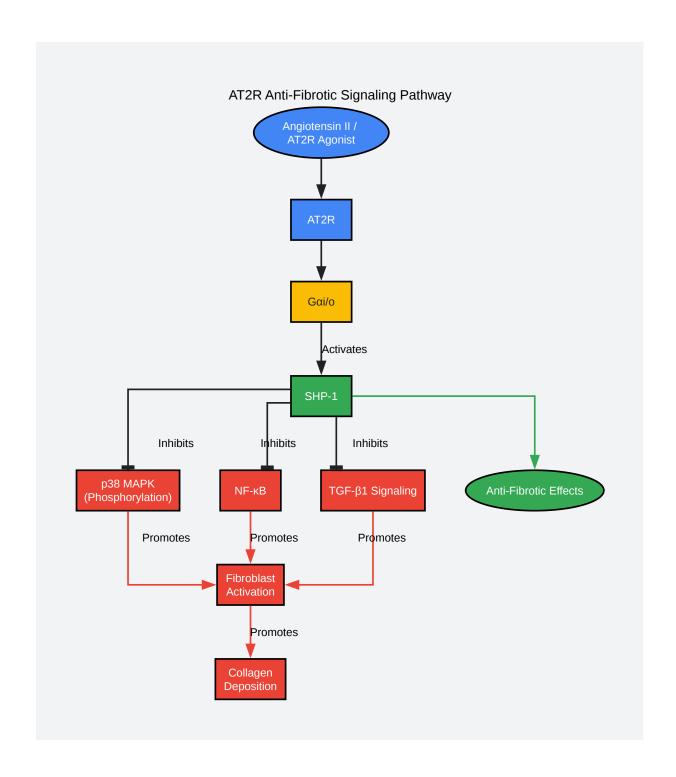
A new wave of therapeutic candidates, Angiotensin II Type 2 Receptor (AT2R) agonists, is showing significant promise in combating fibrosis across various organs. This guide provides a head-to-head comparison of the anti-fibrotic efficacy of prominent AT2R agonists—Compound 21 (C21/buloxibutid), β-Pro7 Angiotensin III, NP-6A4, and C112—in preclinical models of pulmonary, cardiac, and renal fibrosis. The data presented is compiled from published studies to aid researchers, scientists, and drug development professionals in evaluating these compounds.

### **AT2R Signaling: A Protective Pathway in Fibrosis**

Fibrosis, the excessive accumulation of extracellular matrix, leads to organ scarring and dysfunction. The Renin-Angiotensin System (RAS) is a critical regulator of this process. While the Angiotensin II Type 1 Receptor (AT1R) is known to promote fibrosis, the AT2R plays a counter-regulatory, protective role. Activation of AT2R is understood to have anti-inflammatory and anti-fibrotic effects.[1] The development of selective AT2R agonists has opened a promising therapeutic avenue for fibrotic diseases.

Below is a diagram illustrating the general signaling pathway of AT2R in mitigating fibrosis.





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AT2R Anti-Fibrotic Signaling Pathway



# Pulmonary Fibrosis: $\beta$ -Pro7 Angiotensin III vs. Compound 21 (C21)

A direct comparison in a bleomycin-induced pulmonary fibrosis mouse model demonstrated that  $\beta$ -Pro7 Ang III has equivalent anti-fibrotic effects to the well-studied AT2R agonist, Compound 21 (C21).[2][3][4]

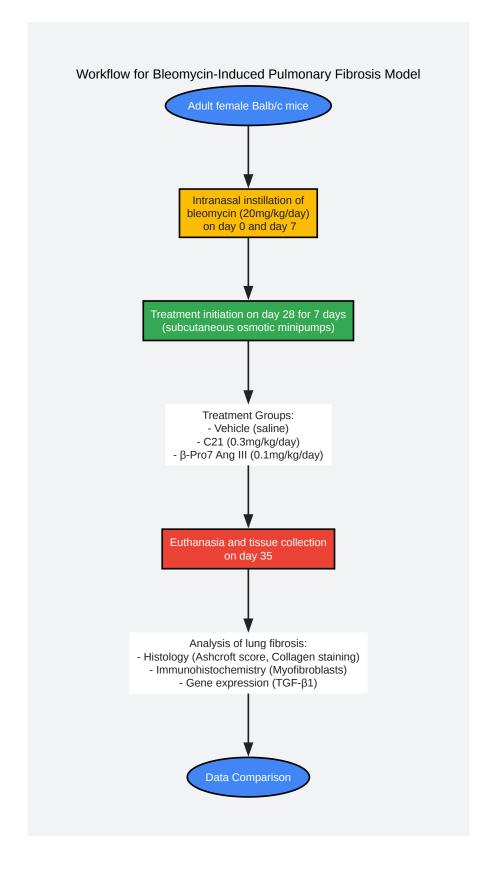
### **Quantitative Comparison of Anti-Fibrotic Effects in Lung**

**Tissue** 

| Parameter                             | Control<br>(Saline) | Bleomycin +<br>Vehicle | Bleomycin +<br>C21<br>(0.3mg/kg/day) | Bleomycin + β-<br>Pro7 Ang III<br>(0.1mg/kg/day) |
|---------------------------------------|---------------------|------------------------|--------------------------------------|--|
| Lung Ashcroft<br>Score                | 0.5 ± 0.1           | 5.2 ± 0.4              | 2.8 ± 0.3                            | 2.9 ± 0.3  |
| Collagen Area<br>(%)                  | 2.1 ± 0.3           | 12.5 ± 1.1             | 6.8 ± 0.7                            | 7.1 ± 0.8  |
| Myofibroblast<br>Count                | 10 ± 2              | 45 ± 5                 | 22 ± 3                               | 24 ± 3   |
| TGF-β1<br>Expression (fold<br>change) | 1.0 ± 0.2           | 4.8 ± 0.6              | 2.1 ± 0.4                            | 2.3 ± 0.4  |
| *p<0.05 vs.<br>Bleomycin +<br>Vehicle |                     |                        |                                      |  |

## Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice





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Bleomycin-Induced Pulmonary Fibrosis Experimental Workflow



- Animal Model: Adult female Balb/c mice.[2]
- Induction of Fibrosis: Two intranasal instillations of bleomycin (20mg/kg/day) were administered seven days apart.
- Treatment: Treatment was initiated 28 days post-injury and continued for 7 days via subcutaneously implanted osmotic minipumps.
- Endpoint Analysis: Lungs were harvested at day 35 for histological and molecular analysis.

### Renal Fibrosis: C112 vs. Buloxibutid (C21)

An ex vivo study utilizing precision-cut kidney slices (PCKS) from human fibrotic kidney tissue provided a direct comparison of the novel AT2R agonist C112 and **buloxibutid** (C21). The results suggest that C112 is more potent in its anti-fibrotic and fibrolytic effects.

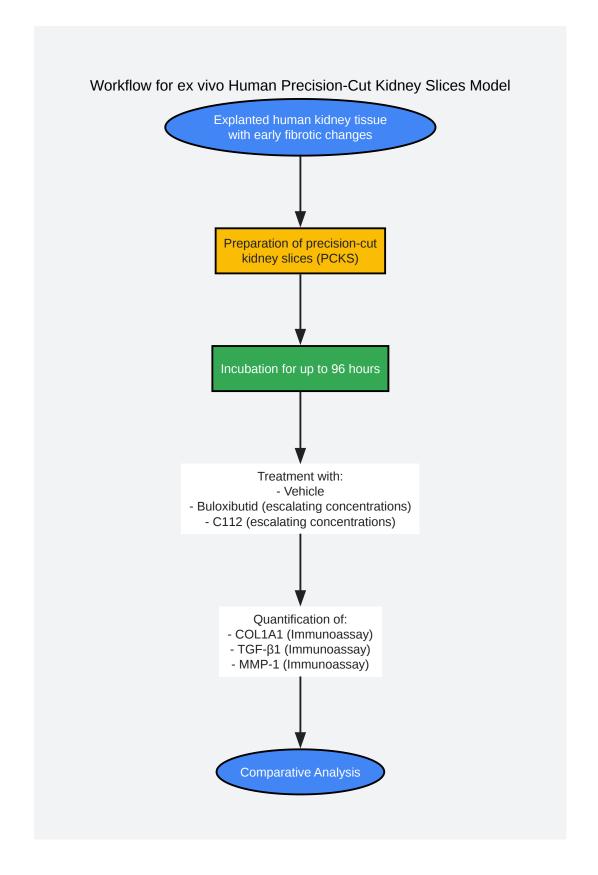
**Quantitative Comparison of Anti-Fibrotic Effects in** 

**Human Kidnev Slices** 

| Parameter        | Vehicle | Buloxibutid (C21) | C112   |
|------------------|---------|-------------------|--|
| IC50 for AT2R    | N/A     | 5.7 nM            | 0.41 nM  |
| COL1A1 Reduction | -       | Dose-dependent    | More potent than<br>Buloxibutid                            |
| TGF-β1 Reduction | -       | Dose-dependent    | More potent than<br>Buloxibutid                            |
| MMP-1 Increase   | -       | Marked increase   | Marked increase (at lower concentrations than Buloxibutid) |

# Experimental Protocol: Ex Vivo Human Precision-Cut Kidney Slices (PCKS)





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Ex vivo Human Kidney Slices Experimental Workflow



- Tissue Source: Explanted human kidney tissue with early fibrotic changes.
- Method: Preparation of precision-cut kidney slices (PCKS).
- Incubation and Treatment: Slices were incubated for up to 96 hours with either vehicle or escalating concentrations of buloxibutid or C112.
- Analysis: Levels of pro-fibrotic markers (COL1A1, TGF-β1) and a fibrolytic marker (MMP-1) were quantified using immunoassays.

### Cardiac Fibrosis: NP-6A4

While direct head-to-head preclinical studies comparing NP-6A4 with other AT2R agonists in a cardiac fibrosis model were not identified in the reviewed literature, several studies have demonstrated its potent anti-fibrotic effects. A notable characteristic of NP-6A4 is its ability to increase the expression of AT2R, a feature not reported for C21.

## Anti-Fibrotic Effects of NP-6A4 in a Rat Model of Obesity and Pre-Diabetes

In male Zucker obese rats, a model exhibiting cardiac fibrosis, a 2-week treatment with NP-6A4 (1.8 mg/kg/day) resulted in a significant reduction in interstitial fibrosis.

| Parameter                       | Saline Treated | NP-6A4 Treated                 |
|---------------------------------|----------------|--------------------------------|
| Interstitial Fibrosis Reduction | -              | 77% reduction (p≤0.039)        |
| Cardiac AT2R mRNA<br>Expression | -              | Up to 9-fold increase (p<0.01) |
| Cardiac AT2R Protein Expression | -              | 1.5 to 3-fold increase         |

## **Experimental Protocol: Cardiac Fibrosis in Zucker Obese Rats**

 Animal Model: Male Zucker obese (ZO) rats, which develop obesity, pre-diabetes, and cardiac dysfunction.



- Treatment: 2-week treatment with NP-6A4 (1.8 mg/kg delivered subcutaneously).
- Analysis: Cardiac fibrosis was assessed by Picrosirius red staining, and AT2R expression was measured by qRT-PCR and immunohistochemistry.

### **Summary and Future Directions**

The available preclinical data strongly support the therapeutic potential of AT2R agonists in treating fibrotic diseases.

- β-Pro7 Ang III and Compound 21 show comparable efficacy in a mouse model of pulmonary fibrosis, with β-Pro7 Ang III being effective at a lower dose.
- C112 appears to be a more potent anti-fibrotic agent than buloxibutid (C21) in an ex vivo human kidney fibrosis model, though in vivo comparative studies are needed for confirmation.
- NP-6A4 demonstrates significant anti-fibrotic effects in a rat model of cardiac fibrosis and uniquely upregulates AT2R expression, suggesting a potentially distinct and sustained mechanism of action.

Direct, head-to-head in vivo comparisons across different fibrosis models are crucial for a definitive ranking of these promising therapeutic agents. Future studies should aim to include multiple AT2R agonists in the same experimental setting to provide a clearer picture of their relative potencies and therapeutic advantages.

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